molecular formula C5H8N2O B1303766 (1-methyl-1H-imidazol-5-yl)methanol CAS No. 38993-84-9

(1-methyl-1H-imidazol-5-yl)methanol

Cat. No.: B1303766
CAS No.: 38993-84-9
M. Wt: 112.13 g/mol
InChI Key: PXGQMYCEAWZJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Imidazole (B134444) Derivatives in Scientific Inquiry

Historical Context of Imidazole Chemistry

The journey into the world of imidazole chemistry began in the 19th century. Although various imidazole derivatives were known in the 1840s, the parent compound, imidazole, was first synthesized in 1858 by the German chemist Heinrich Debus. mdpi.com He achieved this by reacting glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia, a method that, despite its relatively low yield, is still utilized for creating C-substituted imidazoles. mdpi.com This foundational work, often referred to as the Debus-Radziszewski imidazole synthesis, laid the groundwork for the extensive exploration of imidazole chemistry that followed. researchgate.netmdpi.comchemicalbook.com The name "imidazole" itself was coined in 1887 by Arthur Rudolf Hantzsch. sigmaaldrich.comconsensus.app

Role of Imidazole Scaffold in Natural Products and Biomolecules

The imidazole moiety is a fundamental component of numerous naturally occurring and biologically vital molecules. tandfonline.comepo.org Its presence is crucial to the function of the essential amino acid histidine and its derivative, the neurotransmitter histamine. epo.orgnih.gov In proteins and enzymes, the imidazole side chain of histidine plays a critical role in catalysis and in binding metal cofactors, as exemplified by its function in hemoglobin. rsc.org Furthermore, the imidazole ring is a key constituent of purines, such as guanine (B1146940) and adenine, which are the building blocks of nucleic acids like DNA and RNA. sigmaaldrich.com

Beyond these fundamental biomolecules, the imidazole scaffold is found in a diverse array of natural products, particularly alkaloids isolated from marine sponges, such as the oroidine family of compounds. uni.lu Other notable examples include the alkaloid pilocarpine, used in the treatment of glaucoma and xerostomia, and topsentin, which has demonstrated anticancer activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7-4-6-2-5(7)3-8/h2,4,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGQMYCEAWZJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378466
Record name (1-methyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38993-84-9
Record name (1-methyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methyl-1H-imidazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways of 1 Methyl 1h Imidazol 5 Yl Methanol

Advanced Synthetic Routes

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic and heterocyclic compounds, such as nitroimidazoles. organic-chemistry.org This reaction enables the direct replacement of a hydrogen atom with a carbon substituent, bypassing the need for pre-functionalized starting materials. The VNS reaction is mechanistically distinct from classical nucleophilic aromatic substitution (SNAr) and has become a significant tool in organic synthesis for creating complex molecules from simple precursors. organic-chemistry.orgkuleuven.be

The general mechanism of VNS involves two primary steps. organic-chemistry.orgacs.org First, a carbanion that bears a leaving group at the carbanionic center adds to an electrophilic arene, like a nitroimidazole. This addition forms a negatively charged intermediate known as a σ-adduct or Meisenheimer-type adduct. organic-chemistry.orgacs.org In the second step, a base induces the β-elimination of the leaving group from the σ-adduct, which leads to the rearomatization of the ring and the formation of the substituted product. organic-chemistry.orgkuleuven.be A strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), is typically required in at least two molar equivalents to facilitate both the initial carbanion generation and the subsequent elimination step. organic-chemistry.orgkuleuven.be

In the context of nitroimidazole chemistry, VNS has been effectively applied to the 5-nitroimidazole scaffold. researchgate.netresearchgate.net Research has demonstrated the use of commercially available (1-methyl-5-nitro-1H-imidazol-2-yl)methanol as a key starting material for introducing substituents at the C4 position of the imidazole (B134444) ring. researchgate.netresearchgate.netresearchgate.net This specific application highlights the utility of VNS in modifying the core structure of nitroimidazole derivatives, which are often explored for various applications.

The reaction involves treating (1-methyl-5-nitro-1H-imidazol-2-yl)methanol with a carbanion generated from a precursor like chloromethyl phenyl sulfone. kuleuven.beresearchgate.net The phenylsulfonylmethyl carbanion attacks the C4 position of the nitroimidazole ring, which is activated by the electron-withdrawing nitro group. Subsequent elimination of hydrogen chloride (HCl) yields the 4-(phenylsulfonylmethyl)-substituted product. organic-chemistry.orgresearchgate.netresearchgate.net The resulting intermediate, (1-methyl-5-nitro-4-((phenylsulfonyl)methyl)-1H-imidazol-2-yl)methanol, can then undergo further chemical transformations. For instance, the hydroxymethyl group at the C2 position can be chlorinated using thionyl chloride to produce a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, which serves as a versatile building block for the synthesis of more complex 2,4-disubstituted 5-nitroimidazoles. researchgate.netresearchgate.net

The table below summarizes the key aspects of the VNS reaction applied to a nitroimidazole derivative.

Starting MaterialCarbanion PrecursorKey ReagentsProduct of VNSSubsequent Modification
(1-methyl-5-nitro-1H-imidazol-2-yl)methanolChloromethyl phenyl sulfoneStrong base (e.g., t-BuOK, NaH)(1-methyl-5-nitro-4-((phenylsulfonyl)methyl)-1H-imidazol-2-yl)methanolChlorination with Thionyl chloride

This strategic application of the VNS reaction demonstrates its importance in the targeted synthesis of functionalized nitroimidazole derivatives, enabling the introduction of substituents that would be difficult to incorporate using traditional synthetic methods. researchgate.net The regioselectivity of the reaction, favoring substitution ortho to the nitro group, provides a reliable pathway for creating specifically substituted imidazole cores. thieme-connect.de

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H-NMR) Analysis of Aromatic and Aliphatic Protons

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In the ¹H-NMR spectrum of (1-methyl-1H-imidazol-5-yl)methanol, distinct signals corresponding to the aromatic protons on the imidazole (B134444) ring and the aliphatic protons of the methyl and methylene (B1212753) groups are observed.

A study reporting the ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed signals at chemical shifts (δ) of 7.38 (singlet, 1H), 6.87 (singlet, 1H), 4.60 (singlet, 2H), and 3.69 (singlet, 3H). chemicalbook.com The singlets at 7.38 and 6.87 ppm are characteristic of the two non-equivalent protons on the imidazole ring. The signal at 4.60 ppm corresponds to the two protons of the hydroxymethyl group (-CH₂OH), and the singlet at 3.69 ppm is assigned to the three protons of the N-methyl group (-CH₃). chemicalbook.com

Interactive ¹H-NMR Data Table for this compound in CDCl₃

Chemical Shift (δ) in ppmMultiplicityNumber of ProtonsAssignment
7.38s1HImidazole ring proton
6.87s1HImidazole ring proton
4.60s2H-CH₂OH
3.69s3HN-CH₃
s = singlet

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C-NMR spectrum, allowing for the elucidation of the carbon framework. chemguide.co.uklibretexts.org While specific ¹³C-NMR data for this compound is available, detailed assignments for each carbon atom require further analysis and comparison with related structures. nih.gov The spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule: two for the imidazole ring, one for the N-methyl group, one for the hydroxymethyl carbon, and one for the remaining imidazole ring carbon.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, 1-methylimidazole, shows characteristic peaks that can be compared to those expected for this compound. nist.govresearchgate.net For this compound, the presence of a hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic groups would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular weight of this compound has been determined to be 112.13 g/mol . nih.govscbt.com The monoisotopic mass is reported as 112.06366 Da. uni.lu

GC-MS for Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. nih.gov The GC separates the compound from a mixture, and the MS provides a mass spectrum that can be used for its identification by comparing it to spectral libraries. nih.gov

LC-MS/MS for Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful analytical technique that couples the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This method is particularly useful for the analysis of less volatile or thermally labile compounds. In LC-MS/MS, the precursor ion corresponding to the molecular weight of this compound can be selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides detailed structural information, further confirming the identity of the compound. Predicted collision cross-section values for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, have been calculated, which can aid in its identification in complex matrices. uni.lu

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For imidazole derivatives, these studies provide invaluable insights into their molecular geometry, intermolecular interactions, and packing behavior in the solid state.

Single-Crystal X-ray Analysis of (1-methyl-1H-imidazol-2-yl)methanol Complexes

Similarly, analysis of related structures, such as derivatives of 1H-benzo[d]imidazole, provides a template for understanding the structural possibilities. For instance, the synthesis and X-ray analysis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its solvates have confirmed their molecular and crystal structures, demonstrating how different solvents can be incorporated into the crystal lattice. mdpi.com

Hydrogen Bonding Interactions and Crystal Packing

Hydrogen bonding and other intermolecular forces dictate how molecules are arranged in a crystal. In a derivative containing the (1-methyl-1H-imidazol-5-yl)methyl moiety, specifically 1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, X-ray diffraction revealed that the crystal packing is governed by intermolecular C—H···N hydrogen bonds. nih.govresearchgate.net These interactions link the molecules into undulating chains. nih.govresearchgate.net

The study of simpler, related molecules further illuminates the types of interactions possible. The crystal structure of 1H-imidazole-1-methanol, for example, shows three unique molecules in the asymmetric unit connected via O—H⋯N hydrogen bonds in a head-to-tail fashion. nih.govnsf.gov This arrangement results in the formation of independent three-membered macrocycles, a superstructure that dominates the crystal packing. nih.govnsf.gov This highlights the strong directional influence of conventional hydrogen bonds involving hydroxyl groups and imidazole nitrogen atoms.

A detailed analysis of the hydrogen bonds in the crystal structure of 1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile is presented below. nih.gov

Donor—H···AcceptorD-H (Å)H···A (Å)D···A (Å)D—H···A (°)
C4—H4···N40.952.533.4588167
C13—H13···N40.952.573.4010147

Molecular Conformation and Dihedral Angles in Related Structures

The molecular conformation, including the relative orientation of different parts of a molecule, is a key aspect revealed by X-ray crystallography. For complex molecules containing imidazole rings, the dihedral angles between the imidazole ring and other attached planar groups are of particular interest.

In the case of 1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, the dihedral angle between the imidazole ring and the indole (B1671886) ring system is 77.70 (6)°. researchgate.net This significant twist is a defining feature of the molecule's conformation in the solid state.

Studies on other related heterocyclic systems provide comparative data. For example, a benzimidazole (B57391) derivative containing a pyrimidine (B1678525) ring was found to adopt a twisted conformation with a dihedral angle of 84.11 (3)° between the benzimidazole and pyrimidine mean planes. iucr.org In another study of a naphthalenyl-substituted benzimidazole, the dihedral angle between the naphthalene (B1677914) and benzimidazole ring systems was reported as 39.22 (8)°. iucr.org These values demonstrate that the conformation of such linked bi-aromatic systems can vary widely depending on the nature of the rings and the substituents.

The crystal data for a key derivative, 1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, provides a concrete example of the structural parameters determined in such analyses. nih.govresearchgate.net

ParameterValue
Chemical FormulaC₁₄H₁₂N₄
Molecular Weight236.28
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.9624 (16)
b (Å)7.8687 (12)
c (Å)14.292 (2)
β (°)106.727 (2)
Volume (ų)1180.6 (3)
Z4

UV-Visible Spectroscopy in Complex Characterization

UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. While detailed UV-Vis spectra for this compound itself are not prominently featured in the searched literature, the technique is shown to be essential for the characterization of its derivatives and metal complexes. researchgate.netekb.eg

For instance, in the characterization of newly synthesized imidazole derivative complexes with Co(II), Ni(II), Cu(II), and Cd(II), UV-Vis spectroscopy is a primary tool. ekb.eg The spectra provide information about the d-d electronic transitions of the metal ions, which are sensitive to the coordination geometry. A study on a Ni(II) complex with a different imidazole-based ligand reported absorption bands at 550 nm and 400 nm. ekb.eg These bands were assigned to specific electronic transitions (¹A₁g → ¹A₂g and ¹A₁g → ¹B₁g, respectively), which supported a square-planar geometry for the complex. ekb.eg This demonstrates how UV-Vis spectroscopy is applied to elucidate the structural and electronic properties of coordination compounds derived from imidazole-containing ligands.

Medicinal Chemistry and Pharmacological Investigations of 1 Methyl 1h Imidazol 5 Yl Methanol Derivatives

Broad Spectrum of Biological Activities of Imidazole (B134444) Derivatives

The imidazole nucleus is a versatile structural motif found in many important biological molecules, including the amino acid histidine. This prevalence has made imidazole and its derivatives a focal point for drug discovery, leading to the development of compounds with a vast array of therapeutic applications. nih.gov These derivatives are known to interact with various biological targets, such as enzymes and receptors, modulating their activity and eliciting a range of physiological responses. The structural framework of (1-methyl-1H-imidazol-5-yl)methanol serves as a valuable building block for synthesizing novel therapeutic agents. The development of imidazole-based drugs, such as the anticancer agent dacarbazine, has spurred further interest in creating new derivatives to address the limitations of existing therapies. nih.gov Research has shown that these compounds can act as topoisomerase inhibitors and target various kinases, highlighting their potential in cancer treatment. nih.govnih.gov

Antimicrobial Efficacy

Derivatives of the imidazole core have demonstrated significant potential in combating microbial infections, with studies revealing both antibacterial and antifungal properties. nih.govnih.gov

Nitroimidazole derivatives are a notable class of antimicrobial agents effective against both Gram-negative and Gram-positive bacteria. nih.gov Specific derivatives of this compound have shown promising antibacterial activity. For instance, compounds derived from the related 1-methyl-4-nitro-1H-imidazol-5-yl sulfonyl moiety have been synthesized and tested against various bacterial strains. nih.gov

One study reported the synthesis of 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazoles. Within this series, specific compounds demonstrated notable efficacy. nih.gov

CompoundTarget BacteriaMIC (μM)Reference Drug (Norfloxacin) MIC (nM)
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b)K. pneumoniae41780
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b)E. coli41410
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole (56c)K. pneumoniae80780
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole (56c)E. coli40410

Another class of derivatives, 2,4-disubstituted 5-nitroimidazoles synthesized from (1-methyl-5-nitro-1H-imidazol-2-yl)methanol, has shown potent activity against Clostridioides difficile. researchgate.net Furthermore, certain quinoline/quinazoline hydrazine (B178648) derivatives incorporating a nitroaryl/heteroaryl moiety have displayed significant antimicrobial activity against several susceptible and resistant bacteria, with in silico studies suggesting they target topoisomerase IV. researchgate.net

The imidazole scaffold is a well-established feature in many antifungal drugs. Research into derivatives of this compound has identified compounds with significant antifungal properties. A study evaluating a library of 34 imidazole-based compounds found that while none exhibited antibacterial activity, several showed potent antifungal effects against a range of fungal species. researchgate.net

Five specific imidazole derivatives—compounds 1, 2, 3, 10, and 15—displayed strong antifungal activity against all tested fungal strains. researchgate.net A structure-activity relationship (SAR) analysis indicated that the nature of the substituent at the phenyl rings significantly influences the antifungal potency. researchgate.net

CompoundAntifungal Activity
1Strong
2Strong
3Strong
5Moderate
7Moderate
9Moderate
10Strong
11Moderate
15Strong
21Moderate
27Moderate

Additionally, novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines have been synthesized and evaluated for their antifungal activity. Some of these compounds demonstrated moderate to potent activity against a wide variety of dermatophytes and yeasts. nih.gov

Anticancer Potential and Mechanisms

Imidazole derivatives have emerged as a promising class of anticancer agents, with many compounds demonstrating the ability to inhibit tumor growth through various mechanisms. nih.gov They have been shown to target DNA, inhibit crucial enzymes like histone deacetylases and receptor tyrosine kinases, and interfere with mitotic spindle microtubules. nih.gov

Derivatives of this compound have shown significant potential in inhibiting the proliferation of various cancer cell lines. Fluorinated imidazole[4,5f] nih.govphenanthroline derivatives, for example, have been evaluated for their in vitro antitumor activity. One such compound, 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f] nih.govphenanthroline (compound 4), exhibited an excellent inhibitory effect against the growth of several tumor cells, being particularly effective against HepG2 liver cancer cells with an IC50 value of approximately 0.29 μM. researchgate.net

Imidazolone derivatives have also been a focus of anticancer research. nih.govjapsonline.com Studies have identified several compounds with potent cytotoxic effects against a panel of cancer cell lines. japsonline.com

CompoundCancer Cell LineIC50 (µM)
Imidazolone 5a (bromophenyl substituent)HepG222.39
Imidazolone 5a (bromophenyl substituent)HeLa53.64
Imidazolone 5b (chlorophenyl moiety)HepG22.2
Imidazolone 5b (chlorophenyl moiety)HeLa5.5
Imidazolone 5c (ethyl alcohol substitution)CaCo-213.171
Imidazolone 5d (N-methyl ethylene (B1197577) amine)CaCo-232.7
Imidazolone 5e (butyl substitution)HeLa45.7
Imidazolone 5e (butyl substitution)MCF-785.8

Furthermore, novel 1-amino-1H-imidazole-5-carboxamide derivatives have been discovered as highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitors. The most potent of these, inhibitor 26, demonstrated robust antitumor efficacy in vivo, suggesting its potential as a therapeutic option for B-cell lymphomas. nih.gov

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Several derivatives based on the this compound framework have been shown to trigger this process in cancer cells.

For instance, 1,3,5-trisubstituted-1H-pyrazole derivatives, synthesized from 1-methyl-1H-imidazole-5-carbaldehyde, have been designed to target the apoptotic pathway. nih.gov These compounds were found to downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins such as BAX, p53, and Caspase-3. nih.gov Molecular docking studies confirmed a high binding affinity of these compounds to Bcl-2, indicating their potential to effectively trigger apoptosis. nih.gov

Similarly, fluorinated imidazole[4,5f] nih.govphenanthroline derivatives have been shown to induce apoptosis in HepG2 cells, an effect confirmed by AO/PI staining. researchgate.net Another study on derivatives of tetrahydrobenzo(g) imidazo[α-1,2]quinolone found that the most potent compound induced apoptosis in U-87MG glioblastoma cells, accompanied by an increase in the sub-G1 phase of the cell cycle, a hallmark of apoptosis. waocp.org This apoptotic induction was linked to an increase in intracellular reactive oxygen species (ROS). waocp.org

Targeting DNA Replication and Repair Enzymes

The integrity of DNA is paramount for cell survival and propagation, and enzymes involved in DNA replication and repair are crucial targets in cancer therapy. Inhibitors of these enzymes can prevent cancer cells from proliferating and can sensitize them to DNA-damaging agents. While direct studies on this compound derivatives targeting these enzymes are limited, research on structurally related benzimidazole (B57391) compounds provides valuable insights.

Benzimidazole derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks. nih.gov For instance, 2-aryl-1H-benzimidazole-4-carboxamides have demonstrated significant PARP inhibition. nih.gov This suggests that the imidazole core, also present in this compound, can serve as a scaffold for the development of DNA repair enzyme inhibitors. The exploration of this compound derivatives in this context could yield novel anticancer agents.

Anti-inflammatory and Analgesic Effects

Inflammation and pain are complex physiological processes, and the development of effective anti-inflammatory and analgesic agents remains a significant area of research. Several studies have highlighted the potential of imidazole-containing compounds in modulating these pathways.

A series of novel imidazol-5-yl pyridine (B92270) derivatives were designed and synthesized as inhibitors of p38α/MAPK14, a key regulator of inflammatory cytokine biosynthesis. elsevierpure.com Compounds 11a and 11d were identified as the most potent inhibitors of p38α kinase, with IC₅₀ values of 47 nM and 45 nM, respectively. elsevierpure.com Furthermore, compound 11d effectively suppressed the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-induced macrophages. elsevierpure.com It also inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. elsevierpure.com

In another study, new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles were synthesized and evaluated for their analgesic and anti-inflammatory activities. researchgate.net Several of these compounds exhibited significant antinociceptive effects in the writhing test and anti-inflammatory activity in the carrageenan-induced rat paw edema model. researchgate.net Similarly, a series of imidazolyl triazolo hydroxamic acid derivatives were investigated, with some compounds showing considerable anti-inflammatory and analgesic properties. researchgate.net Research has indicated that compounds with electron-releasing groups tend to show enhanced anti-inflammatory and analgesic effects. researchgate.net

The anti-inflammatory potential of novel imidazole-5(4H)-one analogs has also been explored. sciencescholar.usneliti.com In one study, among twelve synthesized compounds, 2-methyl-1-(4-methyl piperazine-1-yl)-4-(naphthalen-1-ylmethylene)-1H-imidazol-5(4H)-one (AL01 ) and 4-benzylidene-2-methyl-1-(4-methylpiperazin-1-yl)-1H-imidazol-5(4H)-one (AL02 ) demonstrated potent anti-inflammatory activity, slightly exceeding that of the reference drug, diclofenac. neliti.com

Table 1: Anti-inflammatory Activity of Imidazol-5-yl Pyridine Derivatives

Compound p38α Kinase IC₅₀ (nM) TNF-α Inhibition IC₅₀ (nM) IL-6 Inhibition IC₅₀ (µM) IL-1β Inhibition IC₅₀ (nM) PGE₂ Inhibition IC₅₀ (µM) NO Inhibition IC₅₀ (µM)
11a 47 - - - - -
11d 45 78.03 17.6 82.15 0.29 0.61

Data sourced from a study on imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitors. elsevierpure.com

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and safety profiles. Imidazole derivatives have emerged as a promising class of compounds in this area.

A study focused on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide (B166681) derivatives revealed significant anticonvulsant activity in the maximal electroshock (MES) seizure test. nih.govbau.edu.tr The most active compounds in this series were those with 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring. nih.govbau.edu.tr This highlights the importance of the substitution pattern on the phenyl ring for anticonvulsant potency.

Another class of compounds, 1-(naphthylalkyl)-1H-imidazoles, has also demonstrated potent anticonvulsant properties. nih.gov The presence of a small oxygen-containing functional group in the alkylene bridge was generally associated with a high therapeutic index, indicating a good separation between anticonvulsant and depressant effects. nih.gov These findings suggest that the this compound scaffold, with its inherent hydroxymethyl group, could be a valuable starting point for the design of novel anticonvulsant agents.

Antiviral Activity

The global threat of viral infections necessitates the development of new antiviral agents. The imidazole scaffold has been explored for its potential to inhibit the replication of a wide range of viruses.

One study reported the synthesis of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1 ) as a potential antiviral candidate against SARS-CoV-2. nih.govresearchgate.net Molecular docking studies suggested that this compound could act as a potential agent against COVID-19 receptors. nih.govresearchgate.net

Furthermore, a series of 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives, which are structurally related to imidazole-containing compounds, were evaluated for their antiviral activity against a broad panel of RNA and DNA viruses. frontiersin.org Many of these derivatives showed the ability to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org

Derivatives of the alkaloid lupinine (B175516) containing a 1,2,3-triazole ring, a bioisostere of imidazole, have also been investigated for their anti-influenza activity. mdpi.com These compounds were found to reduce the infectivity of influenza viruses, suggesting their potential as virucidal agents that act on extracellular virions. mdpi.com

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage, and imidazole derivatives have shown promise in this regard.

The imidazole ring is an electron-rich system, which contributes to its ability to scavenge free radicals. researchgate.net A study on 1-methyl-5-nitro-1H-imidazole investigated its structure-activity relationship through conceptual DFT methods, providing insights into its antioxidant potential. researchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different structural features influence the pharmacological effects of a molecule, guiding the design of more potent and selective drugs.

For imidazole derivatives, SAR studies have revealed several key insights. In the context of anticonvulsant activity, research on ω-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives has shown that the nature of the substituent on the N-phenyl ring is critical. nih.govbau.edu.tr Specifically, the presence of 2-isopropyl and 2,6-dimethyl groups was found to enhance anticonvulsant potency. nih.govbau.edu.tr

In the development of anti-inflammatory agents targeting p38α kinase, the substitution pattern on the imidazol-5-yl pyridine core was found to be crucial for inhibitory activity. elsevierpure.com Similarly, for 1-(naphthylalkyl)-1H-imidazoles with anticonvulsant properties, the introduction of a small oxygen-containing function in the alkylene bridge was beneficial for the therapeutic index. nih.gov

Influence of Substituents on Biological Activity

The type and position of substituents on the this compound scaffold can profoundly impact its biological activity. As observed in various studies on related imidazole derivatives, even minor structural modifications can lead to significant changes in potency and selectivity.

For instance, in the case of anti-inflammatory imidazolyl triazolo hydroxamic acid derivatives, the presence of electron-releasing groups was found to considerably enhance both anti-inflammatory and analgesic activities. researchgate.net Conversely, the introduction of bulky groups like ethyl-benzyl and furan (B31954) in the linker portion of the structure led to a decrease in both activities. researchgate.net

In the context of antiviral 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives, the introduction of a p-methoxy substituent on the phenylsulfonyl group completely abolished anti-RSV activity and reduced or eliminated potency against YFV. frontiersin.org This highlights the sensitivity of the biological activity to specific substituent changes.

Role of the Imidazole Nucleus

The imidazole nucleus is a five-membered planar ring that is a cornerstone in medicinal chemistry due to its unique physicochemical properties. nih.gov Classified as an amphoteric compound, it can act as both an acid and a base. nih.gov The ring is considered aromatic, containing a sextet of π electrons, which contributes to its stability. nih.gov This structural feature is present in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine. nih.govnih.gov

The imidazole ring's utility in drug design stems from its ability to engage in various biological interactions. The sp2-hybridized nitrogen atom can be protonated to form stable crystalline salts with strong acids, known as imidazolium (B1220033) salts. nih.gov This capacity, along with its high polarity and solubility in water, makes the imidazole moiety a valuable building block for creating drug candidates with desirable pharmacokinetic properties. nih.gov Its nitrogen atoms also serve as excellent coordination sites for metal ions, a feature widely exploited in the development of metal-based therapeutics and coordination chemistry. nih.govrsc.org The versatility of the imidazole scaffold allows for its derivatization at multiple positions, providing a pathway to a great diversity of chemical structures with a wide range of applications in the pharmaceutical industry, from antifungal to anticancer agents. nih.govazjournalbar.com

Metal Complexation and Modulation of Biological Activity

The interaction of imidazole derivatives with metal ions is a significant area of research, as complexation can profoundly modulate the biological and therapeutic properties of the organic ligand. sysrevpharm.org The nitrogen atoms in the imidazole ring are effective donors for forming coordination complexes with various transition metals. nih.gov This interaction can lead to the formation of structurally diverse metal-organic hybrids with applications ranging from catalysis to medicine. azjournalbar.com

The synthesis of ligands such as (1-methyl-1H-imidazol-2-yl)methanol derivatives has been achieved through established organic chemistry routes. jst.go.jp One method involves the treatment of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole to produce the corresponding alcohol derivatives. jst.go.jp These imidazole-based alcohols can then be used as ligands to prepare metal complexes.

The general procedure for synthesizing metal complexes involves reacting the imidazole ligand with a suitable metal salt, often in a solvent like methanol (B129727) or ethanol. azjournalbar.comsysrevpharm.org The resulting complexes are then isolated as precipitates, which can be filtered, washed, and dried. sysrevpharm.org

Characterization of these newly formed metal complexes is crucial to confirm their structure and properties. A suite of analytical techniques is typically employed for this purpose.

Analytical TechniquePurpose in CharacterizationReference
Elemental Analysis (C, H, N)Determines the empirical formula and confirms the stoichiometry of the metal-ligand complex. researchgate.netuomustansiriyah.edu.iq
Infrared (FT-IR) SpectroscopyIdentifies the coordination sites by observing shifts in vibrational frequencies (e.g., C=N, N-H) upon complexation with the metal ion. azjournalbar.com
UV-Vis SpectroscopyProvides information about the electronic transitions within the complex and helps in proposing the geometry (e.g., octahedral, tetrahedral). azjournalbar.comuomustansiriyah.edu.iq
1H NMR SpectroscopyConfirms the formation of the complex through shifts in proton signals compared to the free ligand. azjournalbar.comresearchgate.net
Mass SpectrometryDetermines the molecular weight of the complex and helps confirm its composition. researchgate.net
Magnetic SusceptibilityMeasures the magnetic moment to help determine the geometry of the complex and the oxidation state of the metal ion. researchgate.netuomustansiriyah.edu.iq
Conductivity MeasurementDetermines the electrolytic nature of the complexes. azjournalbar.com

The coordination behavior of imidazole-based ligands is central to their function. The imidazole ring itself possesses two nitrogen atoms that can act as donor sites for metal coordination. rsc.org In the case of (1-methyl-1H-imidazol-yl)methanol derivatives, the ligand can coordinate to metal ions in several ways. The imidazole nitrogen is a primary site for forming metal complexes. nih.gov The molecule can act as a monodentate ligand, binding to a metal ion solely through one of the ring's nitrogen atoms. azjournalbar.com

Alternatively, the presence of the hydroxymethyl group (-CH₂OH) introduces an additional potential coordination site. This allows the molecule to function as a bidentate chelating ligand, binding to a metal center through both a nitrogen atom of the imidazole ring and the oxygen atom of the alcohol group. researchgate.net This chelation often results in more stable metal complexes. The specific coordination mode and resulting geometry (e.g., octahedral, tetrahedral, or square planar) depend on the metal ion, the ligand's structure, and the reaction conditions. azjournalbar.comresearchgate.net

The formation of metal complexes can significantly enhance or alter the therapeutic properties of imidazole-based ligands. azjournalbar.com Research has shown that the biological activity of these compounds often increases upon chelation with metal ions. sysrevpharm.org

A study on the antimicrobial activity of 1H-imidazole complexes with Cr³⁺, Co²⁺, and Zn²⁺ provides a clear example. The resulting metal complexes demonstrated enhanced activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria when compared to the free imidazole ligand. azjournalbar.com The nature of the metal ion was also found to be a critical factor, with the order of antimicrobial efficacy being Co²⁺ > Cr³⁺ > Zn²⁺. azjournalbar.com This enhancement is often attributed to the principles of chelation theory, where the positive charge of the metal ion is partially shared with the donor atoms of the ligand, increasing the lipophilicity of the complex and facilitating its penetration through microbial cell membranes.

Metal IonEffect on Antimicrobial ActivityRelative EfficacyReference
Co²⁺Enhanced activity compared to free ligandHigh azjournalbar.com
Cr³⁺Enhanced activity compared to free ligandMedium azjournalbar.com
Zn²⁺Enhanced activity compared to free ligandLow azjournalbar.com

Biochemical Research and Enzyme Interactions

Derivatives of this compound are of interest for their potential interactions with biological macromolecules, particularly enzymes. The core imidazole structure is a known feature in molecules that modulate enzyme activity. Research has indicated that this compound itself has been investigated for its role as a potential enzyme inhibitor. In biological systems, it can function as a ligand, binding to the active or allosteric sites of enzymes and receptors, thereby modulating their function.

A notable example of a complex imidazole-containing drug is nirogacestat, which functions as an inhibitor of the enzyme gamma-secretase. wikipedia.org This demonstrates the potential of the imidazole scaffold to be incorporated into highly specific enzyme inhibitors. Furthermore, metal complexes containing imidazole ligands have been utilized as redox mediators in the design of enzyme-based electrochemical sensors, highlighting another facet of their interaction with enzymes. nih.gov The ability of the imidazole ring to participate in proton transfer and coordinate with metal cofactors makes it a versatile component in the design of molecules that interact with the active sites of various enzymes.

Preclinical and In Vivo Studies of Imidazole Derivatives

Preclinical studies have provided evidence for the pharmacological potential of derivatives based on the this compound scaffold. An important in vivo investigation focused on 3-(1-methyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide, a compound structurally related to the core molecule. nih.gov This study evaluated its potential as a 5-HT₇ receptor agonist.

The preclinical findings were significant, as summarized in the table below.

Preclinical ModelCompound TestedObserved EffectReference
MK-801-induced disruption in novel object recognition (Mice)3-(1-ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamideReversed the cognitive deficit induced by MK-801 at a dose of 1 mg/kg. nih.gov
Stress-Induced Hyperthermia (Mice)3-(1-ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamideAlleviated the hyperthermic response to stress. nih.gov

These results support the potential utility of these imidazole derivatives as pharmacological tools for investigating CNS disorders. nih.gov In addition to CNS effects, other imidazole derivatives have been evaluated in preclinical models for different therapeutic areas. For instance, certain 5-nitroimidazole compounds have shown potent in vitro antibacterial activity against pathogenic strains like Staphylococcus aureus and Escherichia coli. researchgate.netekb.eg These studies, combining experimental work with in silico molecular docking, help to build a strong case for the continued development of novel imidazole-based therapeutic agents. ekb.eg

Toxicity Assessment and Cell Viability

In the development of novel therapeutic agents, the early assessment of toxicity is a critical step to identify compounds with a suitable safety profile. For derivatives of this compound, this evaluation primarily involves in vitro cytotoxicity screening against various cell lines. These studies are fundamental to determine the concentration at which a compound exhibits cytotoxic effects and to gauge its potential therapeutic window. A common method employed for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Research into platinum(II) complexes incorporating a close structural isomer, (1-methyl-1H-imidazol-2-yl)-methanamine, has provided insights into the cytotoxic potential of this class of compounds. In one study, a series of new Pt(II) complexes were synthesized and evaluated for their cytotoxic effects on the NCI-H460 lung cancer cell line. nih.gov One of the most effective compounds, designated Pt-4a, demonstrated significant cytotoxic activity. nih.gov Its potency was found to be comparable to that of the widely used chemotherapy drug, cisplatin (B142131), in several cancer cell lines. nih.gov

The cytotoxic activity, measured as the half-maximal effective concentration (EC₅₀), highlights the potential of these imidazole-based complexes in oncology research. Further investigation revealed that compound Pt-4a also exhibited cytotoxic effects comparable to cisplatin against colorectal cancer cell lines HCT-15 and HCT-116. nih.gov Mechanistic studies showed that the Pt-4a complex readily enters the cell and interacts with nuclear DNA, inducing the expression of p53 and p21(Waf), similar to cisplatin's mode of action. nih.gov

Table 1: Cytotoxicity of Pt(II) Complex (Pt-4a) and Cisplatin

Compound Cell Line EC₅₀ (μM) Source
Pt-4a NCI-H460 (Lung Cancer) 172.7 nih.gov
Cisplatin NCI-H460 (Lung Cancer) 78.3 nih.gov

Additionally, more complex heterocyclic systems derived from methyl-imidazoles have been synthesized and assessed. For instance, a series of 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-diones showed potent cytotoxic activity when tested against various human tumor cell lines, with potency reported to be considerably higher than the reference compounds ellipticine (B1684216) and doxorubicin. nih.gov This indicates that the imidazole scaffold is a versatile starting point for developing potent cytotoxic agents.

Pharmacokinetic Investigations

Pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are essential for the development of a successful drug. These properties determine the bioavailability of a compound and its ability to reach the intended biological target in effective concentrations. For novel compound series like derivatives of this compound, pharmacokinetic properties are often first evaluated using in silico computational models before progressing to more resource-intensive in vitro and in vivo assays. bohrium.comgrafiati.com

These predictive models calculate key physicochemical properties that influence a molecule's behavior in the body. bohrium.com Important parameters include molecular weight (MW), lipophilicity (expressed as LogP), and the number of hydrogen bond donors and acceptors. These descriptors are used to assess "drug-likeness" and predict oral bioavailability, often by applying rules such as Lipinski's Rule of Five. bohrium.com

The parent compound, this compound, possesses physicochemical properties that serve as a baseline for the design of new derivatives. These properties, computed and available in public databases, can be used to guide chemical modifications aimed at optimizing the pharmacokinetic profile. nih.gov

Table 2: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₈N₂O nih.gov
Molecular Weight 112.13 g/mol nih.gov
XlogP (Lipophilicity) -0.8 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov

While specific in vivo pharmacokinetic data for derivatives of this compound are not extensively documented in publicly available literature, the standard procedure involves the synthesis of analogs and the in silico prediction of their ADME profiles. bohrium.com This computational screening helps to prioritize which derivatives are most likely to possess favorable pharmacokinetic characteristics, such as good gastrointestinal absorption and metabolic stability, for further experimental investigation. bohrium.comnih.gov

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein.

The reliability of molecular docking results is contingent upon the validation of the docking procedure. A common method for validation involves redocking a known ligand into the active site of its corresponding protein and comparing the predicted pose with the experimentally determined (e.g., via X-ray crystallography) binding mode. A low root-mean-square deviation (RMSD) between the docked and experimental poses suggests that the docking protocol is reliable for that particular system. While specific validation studies for (1-methyl-1H-imidazol-5-yl)methanol are not extensively detailed in the provided context, the general practice in computational chemistry involves such validation steps to ensure the accuracy of the predicted interactions. tue.nl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT has become a popular tool for calculating various molecular properties.

A fundamental step in computational chemistry is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. DFT calculations are frequently used for this purpose. mdpi.comscielo.org.mx The process involves minimizing the energy of the molecule with respect to the positions of its atoms. For imidazole (B134444) derivatives, DFT has been employed to determine optimized bond lengths, bond angles, and dihedral angles. mdpi.com These calculated geometries can then be compared with experimental data, if available, to assess the accuracy of the computational method. mdpi.com The optimized structure provides a foundation for further calculations of other molecular properties. scielo.org.mx

DFT is a powerful method for elucidating the electronic properties of molecules. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of a molecule. acs.orgacs.orgnih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability. nih.gov DFT calculations have been used to determine the HOMO and LUMO energies and the energy gap for various imidazole-containing compounds, helping to understand their electronic behavior and potential for charge transfer within the molecule. malayajournal.orgacs.org

Table 1: Calculated Frontier Molecular Orbital Properties for an Imidazole Derivative

PropertyValue (eV)
HOMO Energy-5.2822
LUMO Energy-1.2715
HOMO-LUMO Energy Gap4.0106

This data is for a related imidazole compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, and is presented for illustrative purposes. malayajournal.org

DFT calculations can be used to predict the reactivity of a molecule by analyzing various electronic parameters derived from the HOMO and LUMO energies. These parameters, often referred to as global reactivity descriptors, include chemical potential, chemical hardness, and the electrophilicity index. nih.gov The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. The MEP map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. malayajournal.org These maps are useful for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack, thus providing insights into its chemical reactivity and intermolecular interactions. malayajournal.org For instance, in related imidazole derivatives, the MEP has been used to identify reactive sites. malayajournal.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting spectroscopic properties, which can then be correlated with experimental measurements to confirm structural assignments and understand the electronic environment of the molecule.

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a standard approach for calculating the isotropic nuclear magnetic shielding constants of molecules. mdpi.com DFT functionals such as B3LYP and M06-2X, paired with appropriate basis sets like 6-311+G(d,p) or TZVP, are frequently employed for these calculations. nih.govresearchgate.net

The theoretical shielding constants are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com Studies on related heterocyclic compounds have shown that a strong linear correlation between the calculated and experimental chemical shifts can be achieved, validating the accuracy of the computational model. nih.govresearchgate.net For instance, research on pyrazole (B372694) derivatives demonstrates that excellent linear regression coefficients (R² > 0.99) are obtainable, although the choice of functional and basis set can significantly impact the accuracy. nih.govresearchgate.net

While a specific computational study correlating theoretical and experimental NMR data for this compound is not available in the cited literature, experimental ¹H-NMR data has been reported.

Experimental ¹H-NMR Data for this compound Solvent: CDCl₃

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
7.38 s 1H H2 (imidazole ring)
6.87 s 1H H4 (imidazole ring)
4.60 s 2H -CH₂OH
3.69 s 3H -CH₃

Data sourced from ChemicalBook. chemicalbook.com

The correlation of such experimental data with GIAO-DFT calculations would allow for an unambiguous assignment of each signal and provide deeper insight into the electronic structure of the molecule.

Computational methods, particularly DFT, are also used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies helps in the assignment of fundamental vibrational modes. nih.gov Due to the neglect of anharmonicity and the use of a finite basis set, calculated frequencies are often systematically overestimated compared to experimental values. researchgate.net Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. nih.gov

For this compound, vibrational modes can be assigned to specific functional groups:

C-H Vibrations : Aromatic C-H stretching vibrations for the imidazole ring are expected in the 3100-3000 cm⁻¹ region. nih.gov Aliphatic C-H stretching from the methyl and methylene (B1212753) groups are anticipated at lower frequencies, typically in the 3000-2800 cm⁻¹ range. researchgate.net

O-H Vibration : The O-H stretching of the hydroxyl group gives rise to a characteristic broad band, usually in the region of 3500-3200 cm⁻¹.

Ring Vibrations : The stretching vibrations of the C=C and C=N bonds within the imidazole ring are expected to appear in the 1600–1400 cm⁻¹ region. nih.gov

Other Vibrations : Bending vibrations (scissoring, rocking, wagging, twisting) for the CH₂, CH₃, and OH groups, as well as other skeletal vibrations, occur at lower wavenumbers in the fingerprint region. nih.gov

A complete theoretical analysis would involve calculating the Potential Energy Distribution (PED), which quantifies the contribution of each functional group's motion to a specific vibrational mode, allowing for a precise assignment of all bands in the experimental IR and Raman spectra. nih.gov

Conformational Analysis and Molecular Energy Profiles

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the hydroxymethyl group to the imidazole ring (C5-C(methanol)).

Computational methods can be used to construct a molecular energy profile by calculating the molecule's energy as a function of the dihedral angle of this rotating bond. This profile reveals the energy minima, corresponding to stable conformers, and the energy maxima, which represent the rotational energy barriers between them. Studies on structurally similar 5-benzylimidazolidin-4-one derivatives show that the energy differences between conformers can be small (less than 2 kcal/mol), suggesting that the substituent group may rotate with relative freedom at room temperature. ethz.ch

The stability of different conformers is determined by a balance of steric and electronic effects. ethz.ch For this compound, key conformers would include those where the O-H bond is staggered or eclipsed relative to the imidazole ring bonds. Intramolecular interactions, such as potential hydrogen bonding between the hydroxyl proton and the N3 nitrogen of the imidazole ring, could play a significant role in stabilizing certain conformations. Quantum-chemical methods are essential for evaluating the subtle energy differences arising from these interactions. ethz.chdntb.gov.ua

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational models are crucial for understanding these solvent effects, which can be broadly categorized as bulk (non-specific) and specific interactions. nih.govresearchgate.net

Bulk solvent effects are often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. This approach is effective for capturing the influence of solvent polarity on the solute's electronic structure and properties like NMR chemical shifts. nih.gov For instance, studies on imidazolium-based ionic liquids show that solvent polarity can significantly alter ¹H-NMR chemical shifts. researcher.liferesearchgate.net

Specific interactions, such as hydrogen bonding between the solute and solvent molecules, require more explicit models. nih.gov In these "cluster/continuum" models, one or more solvent molecules are explicitly included in the quantum mechanical calculation along with the solute, while the rest of the solvent is still treated as a continuum. researchgate.net For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, and the imidazole ring nitrogens can act as hydrogen bond acceptors. The choice of solvent (e.g., protic vs. aprotic, polar vs. non-polar) will therefore have a pronounced effect on its conformational preferences and spectroscopic properties. researcher.life For example, a hydrogen-bond-accepting solvent like DMSO would interact differently with the -OH group than a non-polar solvent like chloroform (B151607), leading to measurable changes in NMR chemical shifts. researchgate.net

Advancements in Materials and Catalysis: The Role of this compound

The chemical compound this compound is emerging as a significant area of interest in the fields of advanced materials and catalysis research. This derivative of imidazole, a five-membered heterocyclic aromatic compound, is being explored for its potential applications stemming from its unique chemical structure and reactivity. This article delves into the specific applications of this compound in coordination chemistry and its role as a valuable synthon in organic synthesis.

Future Directions and Emerging Research Areas for 1 Methyl 1h Imidazol 5 Yl Methanol

Development of Novel Therapeutic Agents

The imidazole (B134444) nucleus is a core component of many natural and synthetic drugs, including antihistamines, antifungals, and anticancer agents. semanticscholar.org The structure of (1-methyl-1H-imidazol-5-yl)methanol serves as a valuable starting point for generating new therapeutic candidates. Researchers are actively incorporating this moiety into larger, more complex molecules to target a range of diseases.

One promising area is in the development of novel treatments for cancer. Scientists have synthesized imidazole-based pyrimidine (B1678525) hybrids that show potential as inhibitors of human carbonic anhydrases, enzymes that are often overexpressed in tumors like breast and lung cancer. semanticscholar.orgnih.gov By using the imidazole framework, these novel compounds are designed to interact with specific biological targets, offering a potential new avenue for cancer therapy. semanticscholar.org

Furthermore, the 5-nitroimidazole series, which shares a structural relationship with this compound, is being investigated for new antibacterial agents. researchgate.net Modifications at the 2- and 4-positions of the 5-nitroimidazole ring have been shown to yield compounds with improved activity, highlighting the adaptability of the imidazole scaffold in overcoming challenges like antibiotic resistance. researchgate.net

Table 1: Examples of Therapeutic Agents Derived from Imidazole Scaffolds

Compound Class Therapeutic Target Potential Application
Imidazole-pyrimidine hybrids Carbonic Anhydrases (CAs) Breast and Lung Tumors, Glaucoma
5-Nitroimidazole derivatives Bacterial components Clostridium difficile infections (CDI)

This table provides examples of therapeutic areas where imidazole-containing compounds are being investigated.

Exploration of New Synthetic Methodologies

Efficient and regiocontrolled synthesis of substituted imidazoles is crucial for drug discovery and development. rsc.org Several established methods exist for the synthesis of this compound. A common and effective approach involves the reduction of an ester, such as Ethyl 1-Methylimidazole-5-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF). chemicalbook.com This reaction typically proceeds at room temperature and can yield the desired alcohol in good yields, around 73%. chemicalbook.com

Another route starts from the corresponding aldehyde, 1-methyl-1H-5-formyl-imidazole. This method also employs lithium aluminum hydride in THF, often with cooling, to achieve the reduction to the alcohol. This process has been reported to produce the target compound with yields as high as 80%. chemicalbook.com

Current research focuses on developing more novel, efficient, and environmentally friendly synthetic strategies. researchgate.net For instance, the use of tetrakis(dimethylamino)ethylene (TDAE) methodology has been explored to generate stable carbanions in related nitroimidazole systems, allowing for the introduction of various functional groups. researchgate.net Such advancements in synthetic chemistry are vital for creating diverse libraries of imidazole-based compounds for biological screening. rsc.org

Table 2: Comparison of Synthetic Routes to this compound

Starting Material Reagent Solvent Reported Yield
Ethyl 1-Methylimidazole-5-carboxylate Lithium aluminum hydride Tetrahydrofuran (THF) 73% chemicalbook.com

This table summarizes key parameters of common laboratory syntheses for the title compound.

Deeper Elucidation of Molecular Mechanisms of Action

Understanding how imidazole-containing compounds exert their therapeutic effects at a molecular level is a key area of ongoing research. For imidazole-based hybrids designed as carbonic anhydrase inhibitors, the imidazole nucleus is hypothesized to play a critical role in binding to the enzyme's active site. semanticscholar.org The nitrogen atoms in the imidazole ring can participate in crucial hydrogen bonding or coordination interactions with the zinc ion present in the carbonic anhydrase active site, leading to inhibition of the enzyme's activity.

Further investigation into the structure-activity relationships (SAR) of these compounds helps to refine their design for better potency and selectivity. By systematically modifying the substituents on the imidazole ring and observing the effects on biological activity, researchers can build a more precise model of the molecular interactions driving the therapeutic effect. These studies are essential for optimizing lead compounds into effective drug candidates.

Bioisosteric Replacements in Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the compound's efficacy, selectivity, or pharmacokinetic profile. ctppc.orgestranky.sk The this compound scaffold presents several opportunities for bioisosteric modification.

The imidazole ring itself can be considered a bioisostere of other five-membered aromatic heterocycles like pyrrole, oxazole, or thiazole. researchgate.net Replacing the imidazole core in a drug candidate with one of these alternatives can modulate its electronic properties, hydrogen bonding capabilities, and metabolic stability. ctppc.org For example, in the search for dopamine D3 receptor antagonists, replacing a benzamide group with a pyrrole ring maintained affinity for the target receptor while improving selectivity. researchgate.net

Similarly, the hydroxymethyl group (-CH₂OH) can be replaced with other functionalities. A classic bioisosteric replacement would be a thiol (-CH₂SH) or an amine (-CH₂NH₂), which can alter the molecule's hydrogen bonding potential and polarity. Non-classical bioisosteres, which may not have the same number of atoms but possess similar properties, could also be employed. estranky.sk For instance, replacing a carboxylic acid with a tetrazole ring in angiotensin receptor blockers has been shown to improve bioavailability. ctppc.org Applying these principles to derivatives of this compound could lead to the development of drugs with superior properties.

Table 3: Potential Bioisosteric Replacements for Moieties in this compound

Original Moiety Potential Bioisostere(s) Potential Impact
Imidazole Ring Pyrrole, Oxazole, Thiazole, Pyrazole (B372694) Modify electronic properties, receptor binding, selectivity researchgate.net

This table illustrates the concept of bioisosterism as it could be applied to the title compound in drug design.

Application in Chemical Biology and Cellular Processes

Beyond direct therapeutic applications, this compound and its derivatives are valuable tools in chemical biology for probing and understanding complex cellular processes. pressbooks.pub The imidazole structure is a precursor for the synthesis of N-heterocyclic carbenes (NHCs). wisconsin.edu NHCs are highly versatile ligands used in organometallic chemistry and have found applications in catalysis and the development of chemical probes to study biological systems. wisconsin.edu

The ability to use small molecules to interact with and modulate the function of biomolecules like proteins and nucleic acids is a central goal of chemical biology. pressbooks.pub By incorporating the this compound scaffold into larger molecules, researchers can create chemical probes designed to bind to specific cellular targets. These probes can be used to visualize cellular components, track biological processes, or perturb cellular pathways to better understand their underlying biochemistry, ultimately aiding in the drug discovery process. pressbooks.pub

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-methyl-1H-imidazol-5-yl)methanol, and how do their yields and conditions compare?

  • Methodology : Two primary methods are documented:

  • Phosphoramidate intermediate route : Reacting bromoethylamine with POCl₃ to form a chloride intermediate, followed by reaction with this compound under basic conditions, yielding 13.8% .
  • Oxidation route : Using 30% aqueous H₂O₂ in acetic acid/water at 35–45°C, followed by quenching with Na₂SO₃ and activated carbon treatment. This method emphasizes milder oxidative conditions .
    • Key considerations : The POCl₃ route requires careful handling of corrosive reagents, while the H₂O₂ method avoids halogenated solvents, aligning with greener chemistry principles.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imidazole ring structure and hydroxymethyl substitution. For example, in phosphoramidate analogs, distinct chemical shifts for imidazole protons (δ ~7–8 ppm) and the hydroxymethyl group (δ ~4–5 ppm) are observed .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • ³¹P NMR : Used in phosphoramidate derivatives to confirm phosphorus-containing intermediates .

Q. How is this compound employed as a control in medicinal chemistry studies?

  • Application : It serves as a negative control in hypoxia-targeting drug studies. Unlike nitroimidazole analogs, it lacks redox-active groups, enabling researchers to isolate the effects of nitro-reduction in prodrug activation .
  • Experimental design : Comparative assays with active (nitroimidazole) and inactive (imidazole) controls help validate hypoxia-selective cytotoxicity mechanisms .

Advanced Research Questions

Q. What strategies enable the incorporation of this compound into complex bioactive molecules?

  • Methodology :

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with ethynylimidazole derivatives forms triazole-linked conjugates, as seen in the synthesis of 1,2,3-triazole-containing compounds .
  • Esterification/coupling : Reacting with acyl chlorides or activated carbonyl groups under basic conditions (e.g., using DMAP or EDC/NHS) .
    • Challenges : Steric hindrance from the methyl group on the imidazole ring may necessitate optimized coupling conditions.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Approach :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The hydroxymethyl group’s oxygen lone pairs may act as nucleophiles in SN2 reactions .
  • Molecular docking : Evaluates binding interactions in enzyme-inhibitor complexes, such as RabGGTase inhibitors, where imidazole derivatives act as pharmacophores .

Q. What challenges arise in crystallographic studies of this compound derivatives?

  • Crystallography :

  • Flexibility : The hydroxymethyl group’s rotational freedom complicates crystal packing, requiring low-temperature data collection (e.g., 90 K) to reduce thermal motion .
  • Refinement : SHELXL software is widely used for small-molecule refinement, leveraging constraints for imidazole ring geometry and hydrogen-bonding networks .

Q. How does the hygroscopic nature of this compound impact its handling in air-sensitive reactions?

  • Best practices :

  • Storage : Anhydrous conditions (e.g., molecular sieves) at +5°C to prevent hydrolysis .
  • Reaction setup : Use Schlenk lines or gloveboxes for moisture-sensitive reactions (e.g., Grignard or organometallic couplings).

Q. What alternative purification methods improve yields of this compound derivatives?

  • Techniques :

  • Activated carbon treatment : Removes colored impurities after oxidation reactions, enhancing product purity .
  • Flash chromatography : Optimize solvent gradients (e.g., CHCl₃/EtOAc/hexane) to separate polar hydroxymethyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-1H-imidazol-5-yl)methanol
Reactant of Route 2
(1-methyl-1H-imidazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.